Potency Enhancement in SARM1 NADase Inhibition
In the SARM1 NADase isoquinoline inhibitor series (Hughes et al., 2021), progressive substitution at position 5 of the isoquinoline ring dramatically increased biochemical potency. The unsubstituted isoquinoline (compound 1) inhibited SARM1-mediated ADPR production with IC₅₀ = 10 μM. Introduction of 5-hydroxy (compound 3) improved potency to 2.6 μM. Replacement with 5-iodo (compound 6, 5-iodoisoquinoline/DSRM-3716) yielded IC₅₀ = 75 nM — a 133-fold improvement over the parent scaffold and a 35-fold improvement over 5-hydroxy [1]. Although this specific data derives from the non-oxo 5-iodoisoquinoline, the dominant potency determinant is the 5-iodo substituent, establishing a class-level expectation that 5-iodo-substituted isoquinoline derivatives (including the 3(2H)-one form) will retain substantially enhanced SARM1 engagement compared to 5-H, 5-OH, 5-Cl, or 5-F analogs.
| Evidence Dimension | SARM1 NADase biochemical inhibition (ADPR production assay) |
|---|---|
| Target Compound Data | 5-Iodoisoquinoline (DSRM-3716, close analog): IC₅₀ = 75 nM |
| Comparator Or Baseline | Isoquinoline (parent, compound 1): IC₅₀ = 10,000 nM; 5-Hydroxyisoquinoline (compound 3): IC₅₀ = 2,600 nM |
| Quantified Difference | ~133-fold vs. parent isoquinoline; ~35-fold vs. 5-hydroxy; data from non-oxo analog; class-level extrapolation to 3(2H)-one form |
| Conditions | Recombinant constitutively active SARM1 SAM-TIR construct; ADPR production monitored by rapid-fire mass spectrometry; mean ± SEM, n = 4–10 per compound |
Why This Matters
For users investigating SARM1-dependent axonal degeneration pathways, the 5-iodo substituent is the single most impactful potency determinant in the isoquinoline series, and the 3(2H)-one carbonyl may offer additional hydrogen-bonding interactions at the SARM1 active site not accessible to the non-oxo analog.
- [1] Hughes RO, Bosanac T, Mao X, Engber TM, DiAntonio A, Milbrandt J, Devraj R, Krauss R. Small molecule SARM1 inhibitors recapitulate the SARM1−/− phenotype and allow recovery of a metastable pool of axons fated to degenerate. Cell Rep. 2021;34(1):108588. SAR: compound 1 (isoquinoline) IC₅₀ = 10 μM; compound 3 (5-OH) IC₅₀ = 2.6 μM; compound 6 (5-iodo) IC₅₀ = 75 nM. View Source
